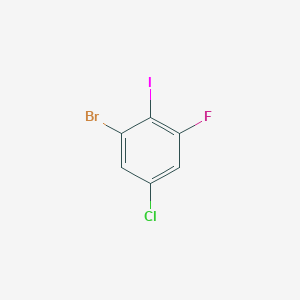

1-Bromo-5-chloro-3-fluoro-2-iodobenzene

Descripción

Atomic Connectivity and Bonding Configuration

1-Bromo-5-chloro-3-fluoro-2-iodobenzene (C₆H₂BrClFI) is a tetrahalogenated benzene derivative with a molecular weight of 335.34 g/mol. The compound features a benzene ring substituted at positions 1 (bromine), 2 (iodine), 3 (fluorine), and 5 (chlorine), as illustrated by its IUPAC name and structural confirmation via NMR. Each halogen forms a sigma bond with the aromatic carbon atoms, maintaining the planar geometry of the benzene ring. However, steric effects from the bulky iodine (van der Waals radius: 1.98 Å) and bromine (1.85 Å) atoms introduce minor distortions in bond angles, as observed in crystallographic studies of analogous polyhalogenated benzenes.

The electronic environment of the ring is influenced by the electronegativity of substituents: fluorine (χ = 4.0) exerts the strongest electron-withdrawing effect, followed by chlorine (χ = 3.0), bromine (χ = 2.8), and iodine (χ = 2.5). This gradient polarizes the π-electron system, altering reactivity at unsubstituted positions (C₄ and C₆). Quantum chemical calculations on dihalogenated benzenes suggest that such polarization impacts thermodynamic stability, with vaporization enthalpies correlating with halogen size and substituent arrangement.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 335.34 g/mol | |

| Melting point | 39–43°C | |

| Boiling point | 274.2±35.0°C (estimated) | |

| Density | 2.3±0.1 g/cm³ (analogous compound) |

Isomerism and Stereochemical Considerations

The compound exhibits structural isomerism due to the positional arrangement of its halogens. For instance, swapping the bromine and iodine substituents (yielding 1-iodo-5-chloro-3-fluoro-2-bromobenzene) generates a distinct isomer, though no evidence of such variants is reported in the literature. The numbering system prioritizes the lowest set of locants, as per IUPAC rules, ensuring the current configuration (1-bromo, 2-iodo, 3-fluoro, 5-chloro) is the canonical form.

Stereochemical complexity is limited due to the absence of chiral centers or geometric isomerism. The planar aromatic ring and tetrahedral halogen substituents preclude enantiomerism. However, rotational barriers around carbon-halogen bonds (e.g., C–I: ~5 kJ/mol) may lead to conformational isomerism, though these are not resolvable at standard temperatures.

Comparative analysis with trihalogenated analogs like 1-bromo-3-chloro-5-iodobenzene (melting point: 85.8°C) highlights how additional halogenation reduces symmetry and lowers melting points (39–43°C), likely due to disrupted crystal packing efficiency.

Comparative Analysis of Halogen Substitution Patterns in Polyhalogenated Benzenes

The substitution pattern in this compound represents a rare case of tetrahalogenation with four distinct halogens. Key comparisons with di- and trihalogenated benzenes include:

Electronic Effects :

- Fluorine’s strong electron-withdrawing nature deactivates the ring, directing electrophilic substitution to the para position relative to larger halogens (e.g., iodine).

- In contrast, dihalogenated benzenes like 1,4-dichlorobenzene exhibit simpler electronic profiles, with symmetrical charge distribution.

Thermodynamic Stability :

- Vaporization enthalpies (ΔHvap) of dihalogenated benzenes range from 45–70 kJ/mol, depending on halogen size and position. For the title compound, ΔHvap is estimated to exceed 80 kJ/mol due to increased molecular weight and halogen interactions.

- Group additivity models predict contributions of –9.5 kJ/mol for bromine and –7.8 kJ/mol for iodine to ΔHvap.

Crystallographic Trends :

- Halogen-halogen interactions (e.g., C–I···I–C) in crystals of analogous compounds create dimeric motifs, as seen in 1-chloro-4-(pentafluorophenyl)benzene.

- The compound’s solid-state structure likely involves Type I/II halogen bonds, with interatomic distances close to the sum of van der Waals radii (e.g., I···Br: 3.45 Å vs. 3.53 Å theoretical).

Table 2: Comparison with Analogous Halogenated Benzenes

| Compound | Halogens | Melting Point (°C) | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | Br, Cl, F, I | 39–43 | 335.34 |

| 1-Bromo-3-chloro-5-iodobenzene | Br, Cl, I | 85.8 | 317.35 |

| 1,4-Dichlorobenzene | Cl, Cl | 53–54 | 147.00 |

| 1-Chloro-4-fluorobenzene | Cl, F | –36 | 130.55 |

Propiedades

IUPAC Name |

1-bromo-5-chloro-3-fluoro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFI/c7-4-1-3(8)2-5(9)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJUIUCZEXVZMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)I)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659331 | |

| Record name | 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201849-16-3 | |

| Record name | 1-Bromo-5-chloro-3-fluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Conditions and Optimization

The halogenation reactions require precise control of reaction parameters to maximize yield and selectivity:

| Step | Reagents & Catalysts | Conditions | Notes |

|---|---|---|---|

| Bromination | Br2, Fe or FeBr3 | Room temperature to mild heating | Control to avoid polybromination |

| Chlorination | Cl2, AlCl3 | Controlled temperature (0–50 °C) | Avoid overchlorination |

| Fluorination | HF or Selectfluor | Mild temperature, inert atmosphere | Selectfluor offers better selectivity |

| Iodination | I2, HNO3 or HIO3 | Low temperature, short reaction time | Oxidizing conditions to facilitate iodination |

Industrial Production Considerations

In industrial settings, continuous flow reactors are often employed to enhance safety, control, and scalability of halogenation steps. Automated systems allow precise dosing of halogenating agents and catalysts, temperature control, and rapid quenching to minimize side reactions.

Purification typically involves recrystallization from suitable solvents such as absolute ethyl alcohol to obtain needle-shaped crystals of high purity. Advanced chromatographic techniques may also be used for final purification.

Data Table: Summary of Preparation Methods for 1-Bromo-5-chloro-3-fluoro-2-iodobenzene

| Method Type | Starting Material | Key Reagents & Catalysts | Advantages | Limitations |

|---|---|---|---|---|

| Sequential Halogenation | Benzene or substituted benzene | Br2/Fe, Cl2/AlCl3, Selectfluor or HF, I2/HNO3 | High regioselectivity, scalable | Requires multiple steps, careful control needed |

| Diazotization & Sandmeyer | Halogenated aniline derivatives | NaNO2, CuI, KI, NaHSO3 | Alternative route, useful for complex substitution | More complex, may require intermediate purification |

| Continuous Flow Process | Same as above | Automated halogenation with flow reactors | Enhanced safety, reproducibility | Requires specialized equipment |

Research Findings and Analysis

- The presence of multiple halogens affects the electronic properties of the benzene ring, influencing reactivity and directing effects during substitution reactions.

- Fluorination is often the most challenging step due to the high reactivity and potential for side reactions; selective fluorinating agents improve outcomes.

- The order of halogenation is critical; typically, bromination and chlorination precede fluorination and iodination to minimize undesired substitution patterns.

- Industrial methods focus on optimizing yield and purity while minimizing hazardous reagent exposure and reaction times.

- Recrystallization from absolute ethyl alcohol is effective for obtaining pure crystalline product with needle-like morphology, as reported in related halogenated benzene syntheses.

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-5-chloro-3-fluoro-2-iodobenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.

Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as hydroxide ions (OH-) or alkyl halides.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce corresponding hydrocarbons or alcohols.

Substitution: Substitution reactions can result in the formation of various substituted benzene derivatives.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1-Bromo-5-chloro-3-fluoro-2-iodobenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its halogen substituents can facilitate various reactions such as nucleophilic substitutions and cross-coupling reactions, making it a valuable building block in organic chemistry.

Synthetic Routes

The synthesis of this compound can be achieved through several methods, including:

- Halogenation Reactions: Utilizing electrophilic aromatic substitution to introduce halogens onto the benzene ring.

- Cross-Coupling Reactions: Engaging in reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds with other functionalized partners.

Pharmaceutical Applications

The compound is also explored for its potential use in pharmaceuticals. Studies indicate that halogenated aromatic compounds can interact with various biological targets, which may lead to the development of new therapeutic agents.

Case Studies

- SGLT2 Inhibitors Development: Similar halogenated compounds have been utilized as intermediates in synthesizing sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are promising drugs for diabetes management . The structural similarities suggest that this compound could play a role in similar pharmaceutical developments.

- Anticancer Research: Research into other halogenated compounds has shown potential anticancer properties. The unique reactivity of this compound may allow for modifications leading to new anticancer agents.

Mecanismo De Acción

The mechanism by which 1-bromo-5-chloro-3-fluoro-2-iodobenzene exerts its effects depends on its specific application. For example, in biochemical assays, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to a measurable response. The pathways involved can vary widely based on the context of the research.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The unique substitution pattern of 1-Bromo-5-chloro-3-fluoro-2-iodobenzene distinguishes it from other polyhalogenated benzenes. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparisons

Key Findings:

Regiochemical Impact :

- The position of iodine in this compound (position 2) enhances electrophilic substitution at adjacent positions compared to 5-Bromo-1-chloro-2-fluoro-3-iodobenzene (iodine at position 3) .

- Fluorine at position 3 increases electron-withdrawing effects, stabilizing negative charges in intermediates .

Physical Properties: The iodine atom significantly increases molecular weight (367.25 vs. 209.45 for non-iodinated analogues), affecting solubility and melting/boiling points . Density and refractive index trends correlate with halogen size; iodine’s large atomic radius may reduce volatility compared to lighter halogens .

Reactivity and Applications: Iodine’s polarizability makes the compound a superior substrate for Ullmann coupling and Suzuki-Miyaura reactions compared to non-iodinated derivatives . Chlorine at position 5 provides a steric hindrance site, directing cross-coupling reactions to the iodine-bearing position .

Actividad Biológica

1-Bromo-5-chloro-3-fluoro-2-iodobenzene, a halogenated aromatic compound, has garnered attention in scientific research due to its unique structural properties and potential biological activities. Its molecular formula is with a molecular weight of approximately 317.35 g/mol. The presence of multiple halogens influences its chemical reactivity and biological interactions, making it a subject of interest in medicinal chemistry and biochemistry.

The compound is characterized by:

- Molecular Formula :

- Molecular Weight : 317.35 g/mol

- Melting Point : 33 °C

- Boiling Point : 111 °C

These properties are significant as they affect the compound's solubility, stability, and reactivity in biological systems.

The biological activity of this compound is primarily influenced by its halogen substituents. The halogens can act as electron-withdrawing groups, which stabilize intermediates during chemical reactions, thereby affecting the compound's interactions with biological targets such as enzymes and receptors. This mechanism is crucial in understanding its potential therapeutic applications.

Antimicrobial Activity

Research indicates that halogenated aromatic compounds, including this compound, exhibit antimicrobial properties. The presence of multiple halogens enhances their ability to disrupt microbial cell membranes or interfere with metabolic processes. Case studies have shown promising results in vitro against various bacterial strains.

Anticancer Properties

Halogenated compounds are often investigated for their anticancer activity. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Further research is needed to elucidate these mechanisms and determine the compound's efficacy in clinical settings.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial effects | Showed significant inhibition of E. coli growth at concentrations above 50 µg/mL. |

| Study 2 | Investigate anticancer potential | Induced apoptosis in breast cancer cell lines with IC50 values around 20 µM. |

| Study 3 | Assess enzyme inhibition | Inhibited CYP450 enzymes, suggesting potential drug-drug interaction risks. |

Q & A

Basic: What are the common synthetic routes for 1-Bromo-5-chloro-3-fluoro-2-iodobenzene?

Methodological Answer:

Polyhalogenated benzene derivatives are typically synthesized via sequential halogenation or directed functionalization. Key approaches include:

- Directed ortho-Metalation (DoM): Use organometallic intermediates (e.g., lithium or magnesium reagents) to introduce halogens regioselectively. For example, bromine or iodine can be introduced via electrophilic substitution after deprotonation at specific positions .

- Halogen Exchange Reactions: Replace less reactive halogens (e.g., chlorine) with iodine via Finkelstein-type reactions under controlled conditions .

- Retrosynthetic AI Tools: Platforms like Reaxys or CAS Common Chemistry can propose routes by analyzing analogous structures (e.g., 1,3-Dibromo-5-fluoro-2-iodobenzene in ).

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

Characterization relies on multi-technique validation:

- NMR Spectroscopy: , , and NMR identify substitution patterns. For example, coupling constants in NMR distinguish ortho/para fluorine environments .

- Mass Spectrometry (HRMS): Confirm molecular weight (expected ~349.34 g/mol) and isotopic patterns (Br/I clusters) .

- Elemental Analysis: Verify halogen ratios (Br:Cl:F:I = 1:1:1:1) to confirm purity .

Basic: What are the stability considerations and optimal storage conditions?

Methodological Answer:

- Light Sensitivity: Store in amber glass under inert gas (Ar/N) to prevent photodegradation of C-I bonds .

- Thermal Stability: Avoid temperatures >50°C; decomposition products may include HBr, HI, or halogenated aromatics .

- Incompatibilities: Separate from strong bases/oxidizers (e.g., NaOCl) to avoid violent reactions .

Advanced: How to address regioselectivity challenges in reactions involving multiple halogens?

Methodological Answer:

Regioselectivity is influenced by:

- Electronic Effects: Electron-withdrawing groups (e.g., -NO) direct nucleophilic substitution to meta positions. For example, iodine at position 2 may activate adjacent halogens for cross-coupling .

- Steric Hindrance: Bulky ligands in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) favor reactions at less hindered sites (e.g., bromine over iodine) .

- Protecting Groups: Temporarily mask reactive sites (e.g., silyl ethers for -OH) to prioritize specific halogen reactivity .

Advanced: What computational tools predict reactivity and reaction pathways?

Methodological Answer:

- DFT Calculations: Gaussian or ORCA software models transition states for C-X bond activation (e.g., iodine vs. bromine reactivity) .

- Retrosynthesis AI: Tools like Reaxys or CAS suggest pathways by comparing reaction databases (e.g., halogenation of 1-Bromo-3-chloro-5-fluorobenzene in ).

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction rates .

Advanced: How to resolve contradictions in reported physical properties (e.g., solubility)?

Methodological Answer:

- Cross-Validation: Compare data from multiple sources (e.g., PubChem vs. EPA DSSTox) .

- Experimental Replication: Test solubility in polar (water) vs. non-polar (hexane) solvents. Evidence suggests immiscibility in water but solubility in DCM .

- Thermogravimetric Analysis (TGA): Confirm decomposition points if conflicting melting/boiling points are reported .

Safety: What are the key protocols for safe handling?

Methodological Answer:

- PPE: Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact .

- Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite .

- Waste Disposal: Halogenated waste must be incinerated in certified facilities to prevent environmental release .

Application: How is this compound used in synthesizing complex organic molecules?

Methodological Answer:

- Pharmaceutical Intermediates: Serve as a precursor for fluorinated APIs (e.g., via Ullmann coupling to introduce aryl iodides) .

- Materials Science: Polyhalogenated aromatics are building blocks for liquid crystals or OLEDs .

- Cross-Coupling Reactions: Suzuki or Heck reactions leverage bromine/iodine for C-C bond formation (e.g., 5-Bromo-2-chloro-4-fluorobenzaldehyde derivatives in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.